SBI-0206965 SBI-0206965 ULK1 is a serine/threonine kinase that acts upstream of phosphatidylinositol 3-kinase (PI3K) to regulate the formation of autophagophores, the precursors of autophagosomes, in response to nutrient deprivation. It is activated by phosphorylation by AMPK and, in turn, phosphorylates and inhibits AMPK. SBI-0206965 is an inhibitor of ULK1 (IC50 = 108 nM) that is less effective against ULK2 (IC50 = 711 nM). It is selective for ULK1 and ULK2 over a panel of 456 additional kinases, showing activity against a few kinases in vitro but not in cells. SBI-0206965 suppresses autophagy induced by mTOR inhibition via AZD 8055. It also blocks ULK1-dependent cell survival following nutrient deprivation.
SBI0206965 is a potent and selective autophagy Kinase ULK1 Inhibitor. Many tumors become addicted to autophagy for survival, suggesting inhibition of autophagy as a potential broadly applicable cancer therapy. SBI-0206965 is a highly selective ULK1 kinase inhibitor in vitro and suppressed ULK1-mediated phosphorylation events in cells, regulating autophagy and cell survival. SBI-0206965 greatly synergized with mechanistic target of rapamycin (mTOR) inhibitors to kill tumor cells, providing a strong rationale for their combined use in the clinic.
Brand Name: Vulcanchem
CAS No.: 1884220-36-3
VCID: VC0542663
InChI: InChI=1S/C21H21BrN4O5/c1-23-19(27)13-7-5-6-8-15(13)31-20-14(22)11-24-21(26-20)25-12-9-16(28-2)18(30-4)17(10-12)29-3/h5-11H,1-4H3,(H,23,27)(H,24,25,26)
SMILES: CNC(=O)C1=CC=CC=C1OC2=NC(=NC=C2Br)NC3=CC(=C(C(=C3)OC)OC)OC
Molecular Formula: C21H21BrN4O5
Molecular Weight: 489.33

SBI-0206965

CAS No.: 1884220-36-3

Cat. No.: VC0542663

Molecular Formula: C21H21BrN4O5

Molecular Weight: 489.33

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

SBI-0206965 - 1884220-36-3

Specification

CAS No. 1884220-36-3
Molecular Formula C21H21BrN4O5
Molecular Weight 489.33
IUPAC Name 2-[5-bromo-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]oxy-N-methylbenzamide
Standard InChI InChI=1S/C21H21BrN4O5/c1-23-19(27)13-7-5-6-8-15(13)31-20-14(22)11-24-21(26-20)25-12-9-16(28-2)18(30-4)17(10-12)29-3/h5-11H,1-4H3,(H,23,27)(H,24,25,26)
Standard InChI Key NEXGBSJERNQRSV-UHFFFAOYSA-N
SMILES CNC(=O)C1=CC=CC=C1OC2=NC(=NC=C2Br)NC3=CC(=C(C(=C3)OC)OC)OC
Appearance Solid powder

Introduction

Chemical Profile and Initial Characterization

SBI-0206965 (chemical name: 2-[5-bromo-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]oxy-N-methylbenzamide) is a brominated pyrimidine derivative with a molecular weight of 489.3 g/mol and the molecular formula C21H21BrN4O5\text{C}_{21}\text{H}_{21}\text{BrN}_4\text{O}_5 . Its structure features a benzamide core linked to a trimethoxyphenyl-substituted pyrimidine ring, enabling simultaneous interactions with kinase ATP-binding pockets and regulatory domains.

Key physicochemical properties :

PropertyValue
Solubility30 mg/mL in DMSO
Purity>98%
CAS Number1884220-36-3
IC₅₀ for ULK1108 nM
IC₅₀ for ULK2711 nM

The compound demonstrates remarkable stability in freeze-dried form but undergoes rapid hepatic metabolism in vivo, primarily via CYP3A-mediated demethylation .

Mechanism of Action: ULK1 and AMPK Inhibition

Autophagy Regulation Through ULK1

ULK1, the mammalian ortholog of yeast Atg1, initiates autophagosome formation by phosphorylated downstream effectors like Beclin-1 and ATG13. SBI-0206965 binds ULK1’s kinase domain with an IC₅₀ of 108 nM, suppressing starvation-induced autophagy by 80% at 10 μM in HeLa cells . Structural analyses reveal its interaction with the ULK1 ATP-binding pocket, adopting a type IIb inhibition mode that stabilizes the kinase in an inactive conformation .

AMPK Inhibition and Metabolic Effects

Unexpectedly, SBI-0206965 exhibits 40-fold greater potency against AMPK (IC₅₀ = 0.3 μM) compared to the classical inhibitor Compound C . This inhibition occurs through a mixed-type mechanism, affecting both AMPK’s α1 and α2 catalytic subunits. In hepatocytes, 25 μM SBI-0206965:

  • Blocks ACC phosphorylation (pS79) by 90%

  • Suppresses AMPK-mediated lipogenesis inhibition

  • Disrupts glucose uptake in skeletal muscle cells

Pharmacokinetics and Metabolism

A comparative pharmacokinetic study across species revealed significant interspecies variability :

ParameterMouseRatHuman (Predicted)
Plasma T₁/₂ (min)6.2416.59.63
CL (mL/min/kg)324.875.668.0
Brain/Plasma Ratio0.850.420.65 (Estimated)

Hepatic microsomal assays identified two primary metabolites:

  • 3-Desmethyl-SBI-0206965 (m/z 475.06)

  • 4-Desmethyl-SBI-0206965 (m/z 475.06)

These metabolites retain partial kinase inhibitory activity, complicating in vivo pharmacodynamic analyses . Co-administration with ketoconazole (CYP3A inhibitor) reduces metabolic clearance by 36%, suggesting clinical drug-drug interaction risks .

Therapeutic Applications and Experimental Findings

Cancer Therapy Synergy

SBI-0206965 enhances mTOR inhibitor cytotoxicity through dual autophagy-AMPK axis disruption:

  • Everolimus + 10 μM SBI-0206965: 3.2-fold increase in A549 lung cancer cell apoptosis

  • Rapamycin + 25 μM SBI-0206965: Complete suppression of ULK1-mediated pro-survival autophagy

Atherosclerosis Exacerbation

Paradoxically, systemic administration (10 mg/kg/day) in ApoE⁻/⁻ mice:

  • Increased plaque area by 58% vs. controls

  • Reduced fibrous cap thickness by 42%

  • Decreased circulating MDSCs (myeloid-derived suppressor cells) by 67%

This highlights context-dependent effects of autophagy modulation in vascular pathologies.

Neurological Effects

Despite adequate brain permeability (Kp = 0.85 in mice), rapid hepatic clearance limits central nervous system exposure. In in vitro blood-brain barrier models:

  • P-gp efflux ratio: 3.2

  • BCRP-mediated transport: Minimal

Selectivity Challenges and Kinome-Wide Profiling

An extensive kinase panel screen (140 human kinases) revealed off-target inhibition :

KinaseIC₅₀ (nM)Physiological Role
NUAK189Metabolic stress response
MARK3112Cell polarity regulation
FLT3130Hematopoietic signaling
FAK145Focal adhesion dynamics

Molecular modeling attributes this promiscuity to the gatekeeper methionine residue present in 78% of inhibited kinases . Mutating Met⁹³ to Thr in AMPKα2 confers 15-fold resistance, enabling selective pathway interrogation .

Experimental Considerations and Limitations

Concentration-Dependent Effects

  • <10 μM: Primarily ULK1/AMPK inhibition

  • >25 μM:

    • 47% reduction in insulin-stimulated glucose uptake

    • Inhibition of nucleoside transporters (hENT1 IC₅₀ = 18 μM)

Species-Specific Responses

Mouse adipocytes show 3-fold greater sensitivity to AMPK inhibition versus human primary adipocytes, necessitating cross-species validation .

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